xyloester A

Description

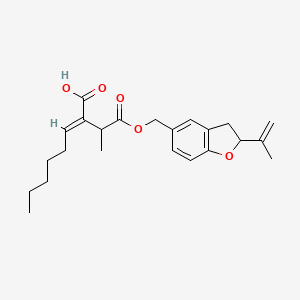

Xyloester A (compound 27) is a marine-derived metabolite isolated from the mangrove fungus Xylaria sp. 2508) found in the South China Sea . Structurally, it belongs to the ester derivatives of the xyloketal family, a class of polyketide-derived compounds characterized by their fused bicyclic or tricyclic ketal/ester frameworks.

Properties

Molecular Formula |

C23H30O5 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(E)-2-[1-oxo-1-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methoxy]propan-2-yl]oct-2-enoic acid |

InChI |

InChI=1S/C23H30O5/c1-5-6-7-8-9-19(22(24)25)16(4)23(26)27-14-17-10-11-20-18(12-17)13-21(28-20)15(2)3/h9-12,16,21H,2,5-8,13-14H2,1,3-4H3,(H,24,25)/b19-9+ |

InChI Key |

ZWJBVZKAYJMZCN-DJKKODMXSA-N |

Isomeric SMILES |

CCCCC/C=C(\C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)/C(=O)O |

Canonical SMILES |

CCCCCC=C(C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)C(=O)O |

Synonyms |

xyloester A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Structural Impact: The ketal group in xyloketal B likely enhances its antioxidant and cell-protective properties by modulating reactive oxygen species (ROS) and nitric oxide (NO) pathways. In contrast, this compound’s ester group may lack the necessary pharmacophore for these activities .

- Bioactivity Variability: Minor structural differences between xyloketal B and J (unspecified in the literature) result in contrasting bioactivities, highlighting the sensitivity of biological function to molecular modifications.

Other Metabolites from Mangrove Fungi

Compounds from other structural classes, such as sesquiterpenoids and chromones, demonstrate diverse bioactivities, further contextualizing this compound’s inertness:

Sesquiterpenoids

Key Findings :

- Structural Complexity: Sesquiterpenoids often exhibit higher structural complexity, which may correlate with their varied bioactivities compared to simpler polyketides like this compound.

Chromones

| Compound | Bioactivity | Reference |

|---|---|---|

| Pestalotiopsone F (52) | Cytotoxic against L5178Y lymphoma cells | |

| Other Pestalotiopsones | Inactive in cytotoxicity assays |

Key Findings :

- Selective Activity : Only pestalotiopsone F (52) demonstrated cytotoxicity, suggesting that specific substituents (e.g., hydroxyl or methyl groups) are critical for activity. This compound’s lack of cytotoxicity aligns with its structural dissimilarity to active chromones.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo. Document experimental protocols in line with the ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.